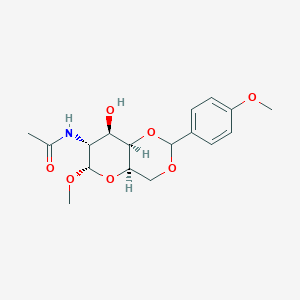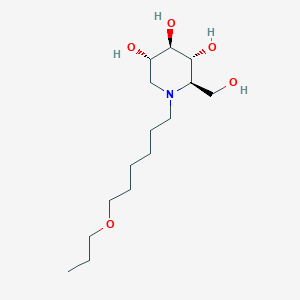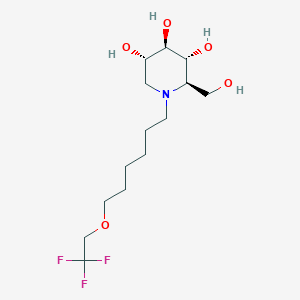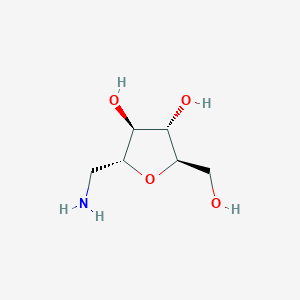![molecular formula C₂₀H₃₀ClN₃O₄Si B1139925 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]- CAS No. 115479-39-5](/img/structure/B1139925.png)
7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves solid-liquid phase-transfer glycosylation, using specific silylated and protected ribofuranosyl donors to yield protected β-D-nucleosides stereoselectively. The synthesis approach aims to introduce various substituents at the pyrrolopyrimidine moiety, facilitating further functionalization and exploration of biological activities. These methods offer a versatile pathway to a broad range of pyrrolopyrimidine nucleosides, with implications for developing potential therapeutic agents (Rosemeyer & Seela, 1988).
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by their pyrrolopyrimidine core, substituted at various positions to modulate the compound's physical and chemical properties. X-ray crystallography studies reveal slight puckering in the pyrrolopyrimidine unit and its spatial orientation concerning the ribofuranosyl unit, crucial for understanding the compound's interaction with biological targets. Hydrogen bonding plays a vital role in stabilizing the crystal structure, highlighting the importance of molecular geometry in the compound's biological activity (Gainsford, Fröhlich, & Evans, 2010).
Chemical Reactions and Properties
Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and functional group transformations, enabling the synthesis of structurally diverse compounds. These reactions are critical for modifying the molecule's biological properties and enhancing its therapeutic potential. The reactivity of functional groups, such as cyano and chloro substituents, towards nucleophiles, is a key aspect of the compound's chemistry, offering pathways to novel derivatives with potential pharmacological applications (Hinshaw et al., 1969).
Applications De Recherche Scientifique
Antimalarial and Antimicrobial Applications
The compound has been studied for its potential as an antimalarial drug, showcasing the role of its structural derivatives in medicinal chemistry. For instance, a study highlighted the structural characteristics of a related compound, underscoring its potential utility in antimalarial drug development due to the presence of a water molecule of crystallization, which influences its melting points and possibly its biological activity (Gainsford, Fröhlich, & Evans, 2010). Furthermore, the synthesis and biological screening of novel nucleoside analogues have demonstrated antimicrobial properties, suggesting the importance of this compound in developing new antimicrobial agents (Kumar, Singh, & Yadav, 2001).
Cancer Research
In cancer research, derivatives of 7H-Pyrrolo[2,3-d]pyrimidine have been synthesized and investigated for their antitumor properties. This includes the exploration of bicyclic nucleoside analogues that exhibited potential antiproliferative properties against cancer cell lines, signifying the role of this chemical scaffold in oncology (Mieczkowski et al., 2015).
Glycosylation Studies
Significant research has focused on the glycosylation of pyrrolo[2,3-d]pyrimidines, which is crucial for the synthesis of nucleoside analogues with potential therapeutic applications. Studies on the glycosylation processes have led to the formation of regioisomers, which are important for understanding the chemical behavior of these compounds and their subsequent biological activities (Leonard et al., 2009).
Synthesis and Structural Studies
The synthesis and crystal structure analysis of derivatives provide insights into their potential applications in drug design. For instance, crystal structure investigations have helped elucidate the properties of halogenated derivatives, offering a foundation for designing nucleoside analogues with enhanced biological activities (Seela, Ming, Budow, Eickmeier, & Reuter, 2008).
Safety And Hazards
The safety and hazards of this compound are not fully known. However, it is important to handle it with care and follow all safety guidelines when working with it19.
Orientations Futures
The future directions for the research and development of this compound are promising. It has been identified as a promising antiviral agent against flaviviruses5. Furthermore, it has been demonstrated that 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine can serve as an alternative core structure5. This opens up new possibilities for the design of small molecules against flaviviruses, an important group of human pathogens5.
Propriétés
IUPAC Name |
[(3aS,4R,6R)-4-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O4Si/c1-19(2,3)29(6,7)25-10-13-14-15(28-20(4,5)27-14)18(26-13)24-9-8-12-16(21)22-11-23-17(12)24/h8-9,11,13-15,18H,10H2,1-7H3/t13-,14?,15+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFANUVYJLNMOM-NYELBAIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC4=C3N=CN=C4Cl)CO[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O[C@@H](C2O1)CO[Si](C)(C)C(C)(C)C)N3C=CC4=C3N=CN=C4Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676203 | |
| Record name | 7-[(3xi)-5-O-[tert-Butyl(dimethyl)silyl]-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]- | |
CAS RN |
115479-39-5 | |
| Record name | 7-[(3xi)-5-O-[tert-Butyl(dimethyl)silyl]-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




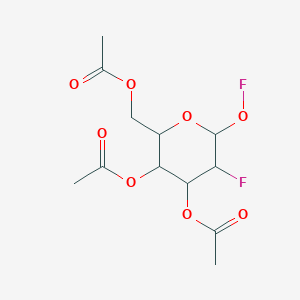
![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)
![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)

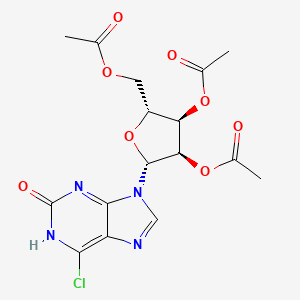
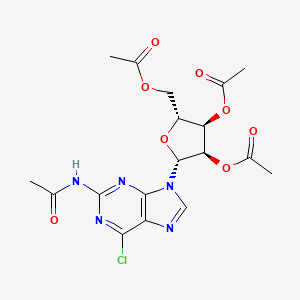
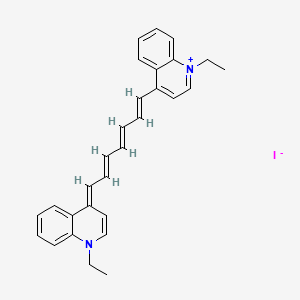
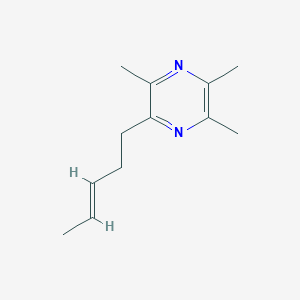
![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)
